

Introduction: The Significance of 6-methoxypyrimidine-2,4(1H,3H)-dione

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Compound of Interest

Compound Name: 6-methoxypyrimidine-2,4(1H,3H)-dione

Cat. No.: B1593612

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6-methoxypyrimidine-2,4(1H,3H)-dione is a substituted uracil analog. The pyrimidine-2,4-dione core is a foundational scaffold in numerous biologically active molecules, including antiviral and anticancer agents. The introduction of a methoxy group at the C6 position significantly alters the electronic properties and potential reactivity of the ring system, making it a valuable building block for novel therapeutic agents.^[1]

Accurate characterization is the bedrock of chemical synthesis and drug discovery. The following sections detail the application of core spectroscopic techniques to confirm the identity and purity of this compound, explaining the causal links between molecular structure and spectral output.

Compound Profile:

Property	Value	Source
Molecular Formula	C ₅ H ₆ N ₂ O ₃	[2]
Molecular Weight	142.11 g/mol	[2]

| CAS Number | 29458-38-6 |[\[3\]](#) |

Mass Spectrometry: Elucidating Molecular Weight and Fragmentation

Mass spectrometry provides the most direct evidence of a compound's molecular weight and offers insights into its structural components through fragmentation analysis.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

- **Sample Preparation:** A dilute solution of the analyte is prepared in a volatile solvent (e.g., methanol or dichloromethane).
- **Injection:** A small volume (typically 1 μ L) is injected into the gas chromatograph (GC) inlet for vaporization and separation, or directly infused into the ion source.
- **Ionization:** The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This process ejects an electron, forming a radical cation known as the molecular ion ($M^{+\bullet}$).
- **Fragmentation:** The high internal energy of the molecular ion causes it to undergo fragmentation, breaking into smaller, characteristic charged fragments and neutral radicals.
- **Analysis:** The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
- **Detection:** A detector records the abundance of each ion, generating the mass spectrum.

Data Interpretation

The mass spectrum of **6-methoxypyrimidine-2,4(1H,3H)-dione** is expected to show a prominent molecular ion peak that confirms its molecular formula.

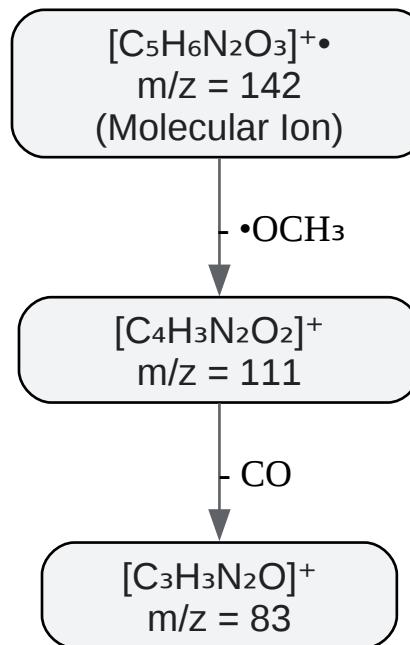
Table 1: Key Mass Spectrometry Data

m/z Value	Proposed Fragment	Significance
142	$[C_5H_6N_2O_3]^{+}\bullet$	Molecular Ion ($M^{+}\bullet$): Confirms the molecular weight of 142.11 g/mol .[2]
111	$[M - OCH_3]^+$	Loss of the methoxy radical from the molecular ion.

| 83 | $[C_3H_3N_2O]^+$ | Subsequent loss of carbon monoxide (CO) from the $[M - OCH_3]^+$ fragment. |

The fragmentation pattern provides strong evidence for the presence of the methoxy group and the pyrimidine ring structure. The initial loss of a methoxy radical is a common and logical fragmentation pathway for methoxy-substituted heterocycles.

Visualization: Proposed Fragmentation Pathway



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Caption: Proposed EI-MS fragmentation pathway for **6-methoxypyrimidine-2,4(1H,3H)-dione**.

Infrared Spectroscopy: Identifying Key Functional Groups

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

- **Background Scan:** A background spectrum of the clean ATR crystal (e.g., diamond or germanium) is recorded to account for atmospheric and instrumental interferences.
- **Sample Application:** A small amount of the solid sample is placed directly onto the ATR crystal, ensuring good contact with a pressure clamp.
- **Data Acquisition:** The sample is scanned with infrared radiation over a typical range of 4000–400 cm^{-1} . The instrument records the absorbance at each wavenumber.
- **Processing:** The resulting interferogram is subjected to a Fourier transform to generate the final infrared spectrum.

Data Interpretation

The FT-IR spectrum provides a molecular fingerprint, with specific absorption bands corresponding to the vibrations of bonds within the molecule. For **6-methoxypyrimidine-2,4(1H,3H)-dione**, the key absorptions confirm the presence of amide and ether functionalities.

Table 2: FT-IR Peak Assignments

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~3200	N-H Stretch	Amide (N-H)
~3050	C-H Stretch	Olefinic (=C-H)
~2950	C-H Stretch	Aliphatic (O-CH ₃)
~1710	C=O Stretch	Carbonyl (Amide I band)
~1650	C=C Stretch	Alkene

| ~1250 | C-O Stretch | Aryl Ether (Asymmetric) |

The presence of a broad peak around 3200 cm⁻¹ is characteristic of N-H stretching in the amide groups. The strong absorption around 1710 cm⁻¹ is definitive evidence for the two carbonyl groups in the pyrimidine-dione ring. The C-O stretching of the methoxy group provides further structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy provides the most detailed information about the molecular structure by probing the chemical environment of individual hydrogen (¹H) and carbon (¹³C) nuclei.

Experimental Protocol: ¹H and ¹³C NMR

- **Sample Preparation:** Approximately 5-10 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent, typically DMSO-d₆, which can solubilize the compound and has exchangeable protons that do not interfere with the analyte signals. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).
- **Instrument Setup:** The sample tube is placed in the NMR spectrometer. The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.
- **¹H NMR Acquisition:** A standard pulse sequence is used to acquire the proton spectrum. Key parameters include the number of scans, relaxation delay, and acquisition time.

- ^{13}C NMR Acquisition: A proton-decoupled pulse sequence is used to acquire the carbon spectrum, resulting in singlets for each unique carbon atom. A larger number of scans is typically required due to the lower natural abundance of the ^{13}C isotope.
- Data Processing: The raw data (Free Induction Decay, FID) is processed using Fourier transformation, phasing, and baseline correction to generate the final spectra.

^1H NMR Data Interpretation

The ^1H NMR spectrum reveals the number of different types of protons, their electronic environment, and their proximity to other protons.

Table 3: ^1H NMR Data and Assignments (400 MHz, DMSO-d₆)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~11.2	Broad Singlet	2H	N1-H, N3-H	Deshielded protons on nitrogen atoms, often broad due to quadrupole effects and chemical exchange.
~5.2	Singlet	1H	C5-H	Olefinic proton adjacent to an electron-donating methoxy group and a carbonyl group.

| ~3.7 | Singlet | 3H | O-CH₃ | Protons of the methoxy group, appearing as a sharp singlet as there are no adjacent protons. |

¹³C NMR Data Interpretation

The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms in the molecule.

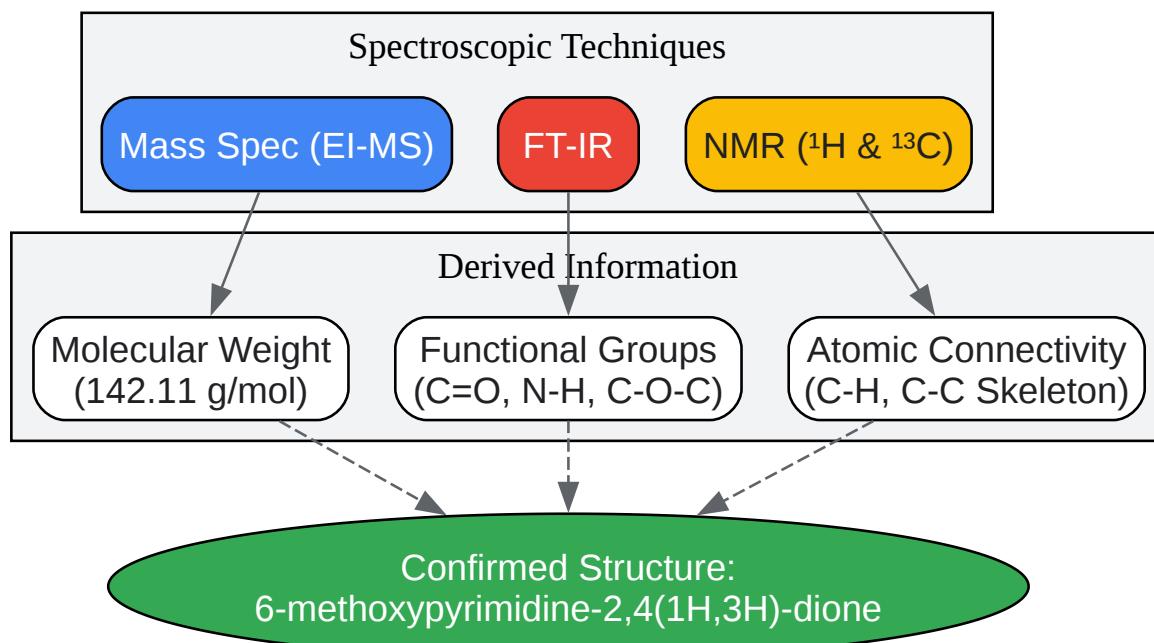
Table 4: ¹³C NMR Data and Assignments (100 MHz, DMSO-d₆)

Chemical Shift (δ , ppm)	Assignment	Rationale
~164	C6	Olefinic carbon bonded to the electron-donating oxygen of the methoxy group, highly deshielded.
~161	C4=O	Carbonyl carbon at position 4.
~151	C2=O	Carbonyl carbon at position 2.
~85	C5	Olefinic carbon at position 5.

| ~55 | O-CH₃ | Carbon of the methoxy group. |

Integrated Spectroscopic Workflow and Conclusion

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a piece of the structural puzzle, and together they offer unambiguous confirmation.



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Caption: Workflow demonstrating the integration of spectroscopic data for structural elucidation.

In conclusion, the combined application of mass spectrometry, FT-IR, and NMR spectroscopy provides a self-validating system for the complete and unambiguous characterization of **6-methoxypyrimidine-2,4(1H,3H)-dione**. The mass spectrum confirms the molecular weight and key fragments. The infrared spectrum identifies the essential amide, carbonyl, and ether functional groups. Finally, ^1H and ^{13}C NMR spectra provide a detailed map of the proton and carbon framework, confirming the precise arrangement of atoms. This rigorous, multi-technique approach ensures the high fidelity of data required for advanced research and development in the pharmaceutical sciences.

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